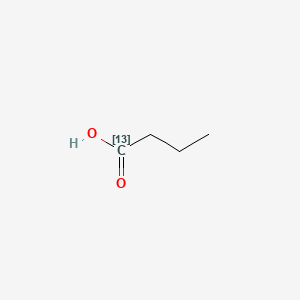

(113C)butanoic acid

Description

Butanoic acid (C₄H₈O₂), a straight-chain carboxylic acid, is a volatile fatty acid (VFA) with a pungent, rancid odor. It occurs naturally in dairy products, fermented foods, and plant tissues, where it contributes to flavor and aroma profiles. Its presence is critical in food chemistry, atmospheric science, and metabolic studies. For instance, in Pouteria lucuma fruits, butanoic acid is a key odor-active compound detected during ripening . In atmospheric studies, it forms via oxidation of 1-butanol, with peak concentrations observed under nocturnal boundary layer conditions .

Properties

IUPAC Name |

(113C)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERIUCNNQQJTOY-AZXPZELESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431003 | |

| Record name | Butyric acid-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38765-83-2 | |

| Record name | Butyric acid-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 38765-83-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyric acid-1-13C typically involves the incorporation of carbon-13 into the butyric acid molecule. One common method is the carboxylation of propyl magnesium bromide with carbon-13 labeled carbon dioxide. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products .

Industrial Production Methods

Industrial production of butyric acid-1-13C is generally achieved through chemical synthesis. The process involves the use of carbon-13 enriched precursors and reagents to ensure the incorporation of the isotope at the desired position. The final product is purified using techniques such as distillation and crystallization to achieve high purity levels .

Chemical Reactions Analysis

Neutralization with Strong Bases

(113C)Butanoic acid reacts with sodium hydroxide (NaOH) to form sodium (1-<sup>13</sup>C)butanoate, water, and carbon dioxide:

20 NaOH + 21 C<sub>4</sub>H<sub>8</sub>O<sub>2</sub> → 20 NaC<sub>4</sub>H<sub>6</sub>O + 4 CO<sub>2</sub> + 34 H<sub>2</sub>O .

The reaction highlights the carboxylic acid’s typical behavior, with isotopic labeling enabling precise tracking of the carboxyl carbon’s fate in equilibrium studies.

Protonation/Deprotonation Thermodynamics

The gas-phase proton affinity of butanoate to form butanoic acid is 346.8 ± 2.0 kcal/mol (Δ<sub>r</sub>H°), as measured via tandem mass spectrometry . The <sup>13</sup>C label allows for advanced spectroscopic analysis of reaction intermediates.

Dehydration to Lactones

While not directly observed for this compound, analogous compounds like 4-hydroxybutanoic acid decompose into γ-butyrolactone and water:

C<sub>4</sub>H<sub>8</sub>O<sub>3</sub> → C<sub>4</sub>H<sub>6</sub>O<sub>2</sub> + H<sub>2</sub>O (Δ<sub>r</sub>H° = 4.5 ± 0.2 kJ/mol) . Isotopic labeling could elucidate ring-closure mechanisms in such systems.

Fermentation in Clostridium tyrobutyricum

This compound is integral to microbial butyrate synthesis. Clostridium species convert acetyl-CoA to butyryl-CoA via enzymatic steps, with the <sup>13</sup>C label tracing carbon flux (Fig. 1) . Key reactions include:

| Step | Enzyme | Reaction |

|---|---|---|

| 1 | Acetyl-CoA acetyltransferase | 2 Acetyl-CoA → Acetoacetyl-CoA |

| 2 | β-hydroxybutyryl-CoA dehydrogenase | Acetoacetyl-CoA → β-hydroxybutyryl-CoA |

| 3 | Crotonase | β-hydroxybutyryl-CoA → Crotonyl-CoA |

| 4 | Butyryl-CoA dehydrogenase | Crotonyl-CoA → Butyryl-CoA |

| 5 | Phosphobutyrylase | Butyryl-CoA → Butyryl phosphate |

| 6 | Butyrate kinase | Butyryl phosphate → Butyrate + ATP |

Fig. 1: Butyrate synthesis pathway in C. tyrobutyricum . The <sup>13</sup>C label tracks carboxyl-group retention through CoA intermediates .

Acetate Assimilation Switch

In C. tyrobutyricum, HydA (hydrogenase) knockout reduces acetate production by 58–64% and increases butyrate yield by 26–35% , as shown via <sup>13</sup>C metabolic flux analysis . This confirms coupling between proton efflux and butyrate synthesis.

Kinetic Isotope Effects (KIEs)

While <sup>13</sup>C labeling minimally alters reaction rates compared to <sup>12</sup>C, its primary utility lies in spectroscopic tracing. For example:

-

NMR : Distinct <sup>13</sup>C signals identify carboxyl-group participation in esterification or CoA activation .

-

Mass Spectrometry : Enables precise quantification of labeled metabolites in fermentation broths .

5.

Scientific Research Applications

(113C)butanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of carbon atoms in biochemical pathways.

Biology: Employed in studies of microbial metabolism and gut microbiota interactions.

Medicine: Utilized in research on the effects of butyrate on cancer cells and its potential therapeutic applications.

Industry: Serves as a reference standard in analytical chemistry for the calibration of instruments and validation of methods

Mechanism of Action

(113C)butanoic acid exerts its effects primarily through its role as a histone deacetylase inhibitor. This inhibition leads to the accumulation of acetylated histones, resulting in changes in gene expression. The compound also influences various metabolic pathways, including lipid and glucose metabolism, and exhibits anti-inflammatory and antioxidant properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Butanoic acid belongs to the aliphatic carboxylic acid family, which includes acetic acid (C₂H₄O₂), propanoic acid (C₃H₆O₂), 3-methyl butanoic acid (C₅H₁₀O₂), and hexanoic acid (C₆H₁₂O₂). Below is a comparative analysis based on chemical properties, occurrence, and functional roles:

Table 1: Key Properties of Butanoic Acid and Related Compounds

Key Findings

Odor Contribution: Butanoic acid imparts rancid notes in overripe fruits (e.g., P. lucuma), while 3-methyl butanoic acid contributes sweaty/sour odors . Both are major volatiles in Korean salt-fermented fish sauce, with 3-methyl butanoic acid being more dominant . Hexanoic acid, with a higher molecular weight, exhibits a goaty odor and is prevalent in dairy products .

Metabolic and Environmental Roles: Butanoic acid is a product of 1-butanol oxidation in the atmosphere, peaking at night due to nitrate radical reactions . In human metabolism, butanoic acid and 3-methyl butanoic acid are glucuronidated, enhancing their detectability in hydrolyzed biological samples .

Analytical Performance: SPME-Arrow outperforms traditional SPME in extracting butanoic acid and 3-methyl butanoic acid due to enhanced sensitivity for low-concentration volatiles . Butanoic acid is selectively detected in ripe fruits (e.g., P. lucuma), whereas acetic acid is ubiquitous across ripening stages .

Contrasts in Behavior

- Ripening Dynamics: In P. lucuma, butanoic acid increases during ripening, whereas 3-methyl butanoic acid decreases, suggesting divergent biosynthetic pathways .

- Stability: Butanoic acid is more stable in atmospheric conditions than 1-butanol, which rapidly oxidizes to form it .

Research Implications

The distinct roles of butanoic acid and its analogs highlight their importance in food quality control (e.g., rancidity indicators) and environmental monitoring. Advanced extraction methods like SPME-Arrow and targeted GC-MS protocols are critical for accurate quantification. Future studies should explore isotopic labeling (e.g., ¹³C-butanoic acid) to trace metabolic pathways and environmental fate.

Biological Activity

(113C)Butanoic acid, also known as butyric acid, is a short-chain fatty acid with significant biological activity. This compound is primarily produced through microbial fermentation in the human gut and has been associated with various physiological functions and therapeutic potential. This article explores the biological activity of this compound, including its pharmacokinetics, mechanisms of action, and potential applications in health and disease.

Pharmacokinetics

Butyric acid is absorbed in the colon and metabolized by colonocytes and the liver, contributing to ATP generation during energy metabolism. It can also cross the blood-brain barrier via specific transporters, such as SLC16A family members, allowing for systemic distribution to various organ systems . The rapid metabolism of butyric acid results in peak blood levels shortly after administration, indicating its potent bioactivity .

The biological effects of butyric acid are mediated through several mechanisms:

- Histone Deacetylase Inhibition : Butyric acid acts as an inhibitor of histone deacetylases (HDACs), leading to increased acetylation of histones and modulation of gene expression. This mechanism is crucial for its anti-inflammatory and anticarcinogenic properties .

- Regulation of Immune Function : Butyric acid promotes the differentiation of regulatory T cells (Tregs), enhancing anti-inflammatory responses. It increases interleukin-10 production, which plays a role in suppressing inflammation .

- Antimicrobial Properties : The compound induces the expression of antimicrobial peptides, such as LL-37, which contribute to its antimicrobial effects against pathogenic bacteria in the gut .

Biological Effects

Butyric acid has been linked to several beneficial biological effects:

- Anti-inflammatory Effects : It suppresses colonic inflammation by inhibiting pro-inflammatory signaling pathways, such as IFN-γ/STAT1. This action is particularly relevant in conditions like inflammatory bowel disease (IBD) .

- Colorectal Cancer Prevention : Research indicates that butyric acid can inhibit the growth of colon cancer cells while promoting the proliferation of healthy colonic epithelial cells. This differential effect is attributed to the Warburg effect in cancer cells, which leads to impaired metabolism of butyrate .

- Metabolic Regulation : Butyric acid positively influences mitochondrial function, enhancing oxidative phosphorylation and beta-oxidation processes. This regulation may have implications for metabolic disorders such as obesity and diabetes .

Case Studies

Several studies have highlighted the therapeutic potential of butyric acid:

- Colorectal Cancer Study : A study demonstrated that butyric acid treatment resulted in reduced tumor growth in animal models of colorectal cancer. The mechanism involved HDAC inhibition and subsequent apoptosis induction in cancer cells .

- Inflammatory Bowel Disease (IBD) : Clinical trials have shown that butyrate enemas can significantly reduce symptoms in patients with ulcerative colitis. The treatment improved mucosal healing and reduced inflammation markers .

- Neuroprotection : Research has suggested that butyric acid may serve as a neuroprotective agent due to its ability to enhance mitochondrial function and reduce oxidative stress in neural tissues .

Summary Table of Biological Activities

| Biological Activity | Mechanism | Implications |

|---|---|---|

| Anti-inflammatory | HDAC inhibition | Treatment for IBD |

| Colorectal cancer prevention | Induces apoptosis | Potential cancer therapy |

| Immunomodulation | Promotes Treg differentiation | Enhances immune tolerance |

| Metabolic regulation | Enhances mitochondrial function | Implications for obesity/diabetes |

| Antimicrobial | Induces antimicrobial peptides | Gut health maintenance |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.